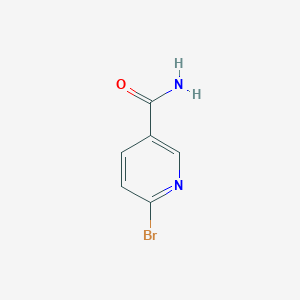

6-Bromonicotinamide

Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits key absorption bands corresponding to:

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this compound is limited in the provided sources, predicted spectral features include:

Mass Spectrometry (MS)

The mass spectrum displays a molecular ion peak at m/z 201.02 ([M]⁺), consistent with the molecular weight. Fragmentation patterns include loss of Br (Δm/z 79.9) and the amide group (Δm/z 44).

Thermodynamic Properties and Phase Behavior

This compound exhibits distinct thermodynamic stability, with a melting point of 238–240°C and a boiling point of 352.4±27.0°C at atmospheric pressure. The compound’s density is 1.7±0.1 g/cm³ , and it is sparingly soluble in water but readily dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol.

| Thermodynamic Property | Value |

|---|---|

| Melting point | 238–240°C |

| Boiling point | 352.4±27.0°C |

| Density | 1.7±0.1 g/cm³ |

| Solubility in methanol | ~50 mg/mL (25°C) |

Phase transitions are influenced by hydrogen bonding and halogen interactions, which dominate the solid-state packing. Differential scanning calorimetry (DSC) would likely show a single endothermic peak corresponding to melting, corroborating its crystalline purity.

Properties

IUPAC Name |

6-bromopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMZXTXZEQGKBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593592 | |

| Record name | 6-Bromopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889676-37-3 | |

| Record name | 6-Bromopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Comparative Analysis of Synthesis Methods

The following table summarizes key characteristics of different synthesis methods for preparing 6-bromonicotinamide:

| Method | Yield (%) | Reaction Time | Solvent Used | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Halogenation | ~70-90 | Few hours | DMF, DMSO | Simple procedure; high yield | Requires careful handling of bromine |

| Direct Amide Formation | ~60-80 | Several hours | Various organic solvents | Avoids halogenated intermediates | Lower yields compared to halogenation |

Research Findings and Applications

Recent studies have highlighted the significance of modifying nicotinamide derivatives like this compound for enhanced biological activity. For instance, research indicates that these compounds exhibit improved interactions with nicotinamide adenine dinucleotide pathways, which are crucial in metabolic processes and cellular signaling.

Biological Activity : Studies suggest that brominated derivatives may enhance enzyme interactions, making them potential candidates for drug development targeting metabolic disorders.

Stability and Solubility : The introduction of bromine affects both stability and solubility profiles, which are critical for pharmacokinetic properties in drug formulation.

Chemical Reactions Analysis

Types of Reactions: 6-Bromonicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products include various substituted nicotinamides.

Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used

Scientific Research Applications

Medicinal Chemistry

6-Bromonicotinamide has been studied for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases:

- Antiviral Activity : Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, studies have shown that derivatives can reduce viral titers in infected cell cultures, suggesting their viability as antiviral agents against viruses such as herpes simplex virus type 1 (HSV-1) .

- Cancer Research : The compound has been explored for its cytotoxic effects on cancer cell lines. For example, it has shown promising results against HepG2 cells (a liver cancer cell line), with an IC50 value indicating effective inhibition of cell proliferation .

Biochemical Applications

- Enzyme Inhibition : this compound acts as an inhibitor for certain enzymes involved in metabolic pathways. It has been noted for its role in modulating histone deacetylases (HDACs) and sirtuin deacetylases (SIRTs), which are crucial in regulating gene expression and cellular processes .

- Oxidation Reactions : The compound has been utilized in oxidation reactions involving carbohydrates such as galactose and mannose. Studies have demonstrated its effectiveness in facilitating these reactions under alkaline conditions, leading to the formation of corresponding aldonic acids .

Imaging and Diagnostic Applications

In recent advancements, this compound has been employed in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. For instance, N-(3,3-diphenylpropyl)-6-bromonicotinamide was synthesized as a precursor for a radiotracer that targets soluble epoxide hydrolase (sEH), which is implicated in various neurological disorders .

Case Study 1: Antiviral Properties

A study investigated the antiviral efficacy of several pyridine derivatives, including this compound, against HSV-1. The results indicated a significant reduction in viral load when treated with these compounds, highlighting their potential as therapeutic agents for viral infections.

Case Study 2: Cancer Cell Line Studies

In vitro studies on HepG2 cells revealed that this compound exhibited cytotoxic effects at low concentrations. The mechanism was linked to the induction of apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, making it a candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 6-Bromonicotinamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 6-Bromonicotinamide and its analogs:

Key Differences and Research Findings

Heterocyclic Core Variations: Pyridine vs. Indole/Quinoxaline/Naphthalene:

- This compound’s pyridine ring offers a smaller conjugated system compared to indole (6-Bromo-N-propionyltryptamine) or quinoxaline (5-Bromo-6-quinoxalinamine). This affects solubility and π-π stacking interactions in biological systems .

- Naphthalene derivatives (e.g., 6-Bromonaphthalen-2-amine) exhibit extended aromaticity, enhancing UV absorption but reducing aqueous solubility .

Functional Group Impact :

- Amide vs. Carboxylic Acid/Nitrile :

- The carboxamide group in this compound increases polarity compared to 5-fluoro-6-bromonicotinic acid (carboxylic acid) or 6-Amino-5-bromo-3-pyridinecarbonitrile (nitrile). This influences pharmacokinetic properties like membrane permeability . Halogen Positioning:

- Bromine at position 6 in pyridine (this compound) vs. position 5 in quinoxaline (5-Bromo-6-quinoxalinamine) alters electronic effects. For example, in quinoxaline, bromine at position 5 enhances electrophilic substitution reactivity at position 6 .

Synthetic and Analytical Considerations :

- 6-Bromo-N-propionyltryptamine () was isolated as a natural product, contrasting with purely synthetic analogs like this compound. This highlights divergent sourcing routes .

- Bromine quantification methods, such as titration and elemental analysis (), are critical for quality control in brominated compounds .

Pharmacological Relevance: 5-Bromo-6-quinoxalinamine is a key intermediate in Brimonidine synthesis (α₂-adrenergic agonist for glaucoma), underscoring the therapeutic value of brominated heterocycles . Fluorinated analogs like 5-fluoro-6-bromonicotinic acid are prioritized in drug development for metabolic stability and bioavailability .

Biological Activity

6-Bromonicotinamide, a derivative of nicotinamide, has garnered attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (C₆H₆BrN₃O) is characterized by the substitution of a bromine atom at the 6-position of the pyridine ring. This modification influences its chemical reactivity and biological interactions. The compound is synthesized through various methods, including bromination of nicotinamide derivatives and coupling reactions.

The biological activity of this compound is primarily attributed to its structural similarity to nicotinamide adenine dinucleotide (NAD), allowing it to interact with several molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes utilizing NAD as a cofactor, thereby competing for the active site. This property has implications for metabolic regulation and cancer therapy.

- Receptor Modulation : It can modulate receptor activity involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

- Electron Transfer : In material science applications, its electronic properties facilitate electron transfer processes in organic semiconductors.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness in inhibiting the proliferation of various cancer cell lines. For instance:

- Study on Glioblastoma Cells : A study demonstrated that this compound reduced cell viability in glioblastoma cells by inducing apoptosis through the modulation of signaling pathways related to cell survival .

- Mechanistic Insights : The compound's ability to inhibit nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cancer progression, suggests a mechanism through which it may exert its anticancer effects .

Antiviral Activity

This compound has also been studied for its antiviral properties. Its structural similarity to NAD analogs allows it to interfere with viral replication processes:

- Inhibition of Viral Enzymes : The compound has shown potential in inhibiting key viral enzymes, thereby reducing viral load in infected cells. This activity was particularly noted in studies involving RNA viruses.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with other halogenated nicotinamides:

| Compound | Halogen | Biological Activity |

|---|---|---|

| 2-Amino-6-bromonicotinamide | Br | Anticancer, antiviral |

| 2-Amino-6-chloronicotinamide | Cl | Moderate anticancer activity |

| 2-Amino-6-fluoronicotinamide | F | Lower enzyme inhibition |

The presence of bromine enhances the compound's reactivity and biological efficacy compared to chlorine or fluorine substitutes .

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways. These findings support its potential as a therapeutic agent against breast cancer.

Case Study 2: Antiviral Mechanism

In another study focusing on viral infections, researchers found that this compound effectively inhibited the replication of a specific RNA virus. The mechanism was linked to its ability to disrupt viral enzyme function, highlighting its promise as an antiviral agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromonicotinamide, and how can reaction conditions be systematically optimized?

- Methodology : Begin with nucleophilic substitution or cross-coupling reactions, adjusting catalysts (e.g., palladium-based), solvents (polar aprotic like DMF), and temperature (40–80°C). Use Design of Experiments (DoE) to test variables and optimize yield. Monitor purity via HPLC (≥97% as a benchmark, per brominated compound standards ). Employ kinetic studies to identify rate-limiting steps.

- Key Considerations : Track side products using LC-MS and compare synthetic efficiency with analogous brominated heterocycles (e.g., 6-Bromoquinoxaline synthesis ).

Q. How can researchers characterize the purity and structural integrity of this compound using analytical techniques?

- Methodology :

- NMR : Assign peaks for bromine-induced deshielding (e.g., aromatic protons in nicotinamide derivatives) and confirm substitution patterns.

- HPLC/MS : Quantify purity and detect impurities; use gradient elution with C18 columns.

- Elemental Analysis : Validate stoichiometry (C₆H₅BrN₂O).

- Precision : Report measurements to one significant digit beyond instrument precision (e.g., ±0.1°C for melting points) .

Q. What are the established applications of this compound in medicinal chemistry research?

- Methodology : Use as a precursor for kinase inhibitors or nicotinamide analogs. Screen derivatives for bioactivity via in vitro assays (e.g., enzyme inhibition). Cross-reference databases like SciFinder for prior applications of brominated nicotinamides .

- Data Sources : Prioritize peer-reviewed journals over commercial platforms to avoid bias .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Apply Density Functional Theory (DFT) to calculate activation energies and transition states. Compare with experimental kinetics to validate models. Use software like Gaussian or ORCA for simulations.

- Contradiction Handling : Address discrepancies between predicted and observed regioselectivity by re-evaluating solvent effects in simulations .

Q. What systematic strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodology : Conduct a meta-analysis of dose-response relationships across studies. Use PRISMA guidelines for systematic reviews to assess bias and heterogeneity . Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

- Case Example : If Derivative A shows antitumor activity in one study but not another, evaluate cell line specificity or assay conditions (e.g., incubation time) .

Q. What experimental designs minimize confounding variables when studying this compound’s mechanism of action?

- Methodology :

- Controls : Include negative (solvent-only) and positive (known inhibitors) controls.

- Randomization : Assign treatment groups randomly to reduce selection bias.

- Blinding : Use double-blind protocols for subjective endpoints (e.g., histopathology scoring).

- Statistical Rigor : Report p-values with exact significance thresholds (e.g., p < 0.05) and avoid vague terms like "significant" without statistical backing .

Methodological Frameworks

- Research Question Formulation : Align aims with PICO (Population, Intervention, Comparison, Outcome) for biological studies (e.g., "Does this compound [Intervention] inhibit kinase X [Population] more effectively than unmodified nicotinamide [Comparison] in vitro [Outcome]?") .

- Data Contradiction Analysis : Use TRIZ principles to map technical contradictions (e.g., "increased potency vs. reduced solubility") and prioritize solutions .

Ethical and Reporting Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.